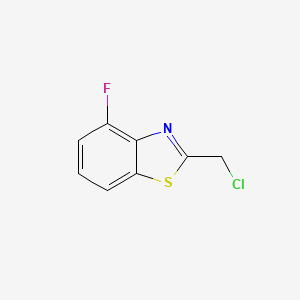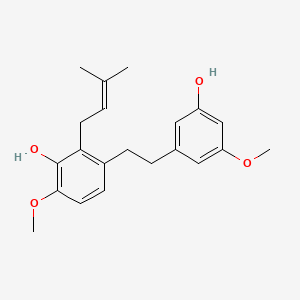
Canniprene
描述
科学研究应用
Canniprene has been extensively studied for its potential therapeutic applications:
Anti-inflammatory: Inhibits the production of pro-inflammatory eicosanoids by targeting the 5-lipoxygenase pathway.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Anti-cancer: Exhibits antiproliferative effects against various cancer cell lines, including breast, lung, liver, and colorectal cancers.
Neuroprotective: Potential to protect neurons from oxidative damage and inflammation.
Pharmaceutical Development: Used as a lead compound for the development of new drugs targeting inflammation and cancer.
作用机制
Target of Action
Canniprene, a unique isoprenylated bibenzyl found in Cannabis sativa, primarily targets the 5-lipoxygenase (5-LO) enzyme . This enzyme plays a crucial role in the inflammatory response pathway . Additionally, this compound has been shown to interact with the main protease (Mpro) of SARS-CoV-2, disrupting virus replication .
Mode of Action
This compound inhibits the 5-LO enzyme in a concentration-dependent manner . This inhibition outperforms the 5-LO inhibitor medication zileuton . By inhibiting 5-LO, this compound disrupts the production of inflammatory eicosanoids, which are signaling molecules involved in the body’s inflammatory response . In the context of viral infections, this compound disrupts the replication of viruses by interacting with the main protease (Mpro) of SARS-CoV-2 .
Biochemical Pathways
This compound affects the biochemical pathways involved in inflammation and viral replication. It inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . It also affects the generation of prostaglandins via the cyclooxygenase/microsomal prostaglandin E2 synthase pathway . In the context of viral infections, it disrupts the SARS-CoV-2-ACE2 complex, thereby inhibiting viral replication .
Pharmacokinetics
As a general rule, these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential risks to human health and the environment
Result of Action
The inhibition of 5-LO by this compound leads to a decrease in the production of inflammatory eicosanoids . This results in an anti-inflammatory effect, as these eicosanoids are key players in the body’s inflammatory response . In terms of viral infections, the disruption of the SARS-CoV-2-ACE2 complex by this compound inhibits the replication of the virus .
Action Environment
Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including this compound . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenoids, and other bioactive compounds present in the plant . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors.
生化分析
Biochemical Properties
Canniprene has demonstrated anti-inflammatory properties . It potently inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . This inhibition occurs in a concentration-dependent manner .
Cellular Effects
This compound has shown potential therapeutic benefits as an antitumor agent . It has been tested for cytotoxic effects on cancer cells, with results showing cytotoxicity approaching or greater than 90% cell death for all four cancer types .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-lipoxygenase pathway . It acts as a potent inhibitor of 5-LO, an enzyme necessary for the inflammatory response of this pathway . The inhibition of 5-LO by this compound was observed in a concentration-dependent manner .
Metabolic Pathways
This compound is one of 29 phytoligands investigated for a possible interaction with either the SARS-CoV-2 binding site or the viral replication pathway
准备方法
Synthetic Routes and Reaction Conditions: Canniprene can be synthesized through the prenylation of bibenzyl compounds. The reaction typically involves the use of a prenyl donor, such as prenyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide .
Industrial Production Methods: Industrial production of this compound involves the extraction of Cannabis sativa leaves followed by purification using high-performance liquid chromatography (HPLC). Supercritical fluid extraction (SFE) and solid-phase extraction (SPE) are also employed for large-scale isolation of this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro this compound.
Substitution: Halogenated this compound derivatives.
相似化合物的比较
Canniprene is structurally similar to other polyphenolic compounds found in cannabis, such as cannflavin A and B. it is unique in its potent inhibition of the 5-lipoxygenase pathway, which is not as pronounced in cannflavin A and B . Other similar compounds include:
- Cannflavin A
- Cannflavin B
- Methoxy this compound (a methoxy isoprenyl bibenzyl derivative)
This compound’s unique combination of anti-inflammatory and antioxidant properties, along with its potent inhibition of the 5-lipoxygenase pathway, makes it a compound of significant interest in scientific research and pharmaceutical development.
属性
IUPAC Name |
3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFSSVGVDXEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Record name | Canniprene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Canniprene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702065 | |
| Record name | Canniprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70677-47-3 | |
| Record name | Canniprene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canniprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNIPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


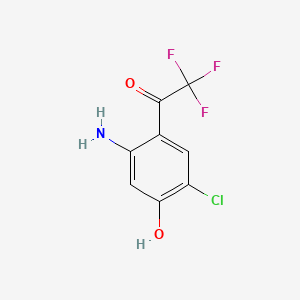
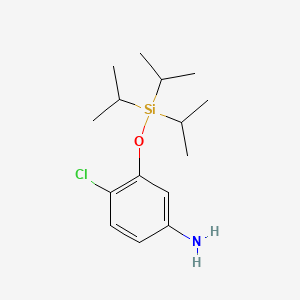
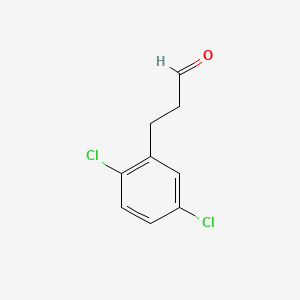

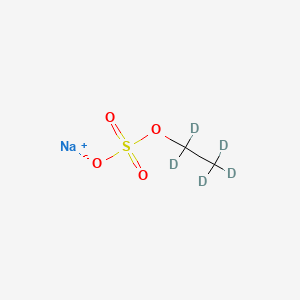
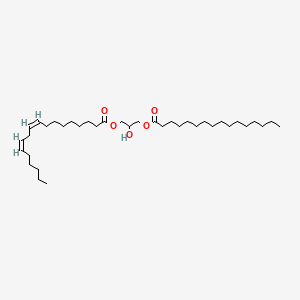
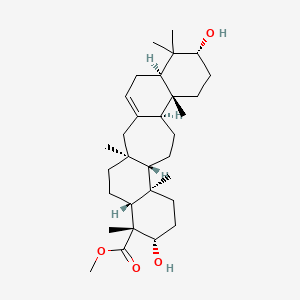
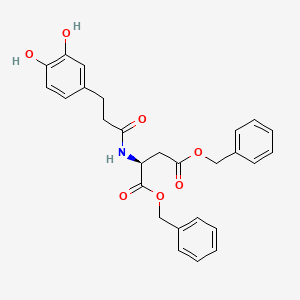
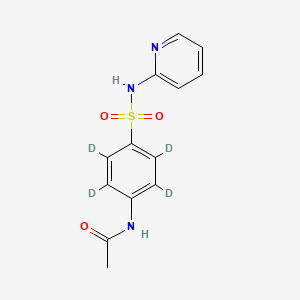
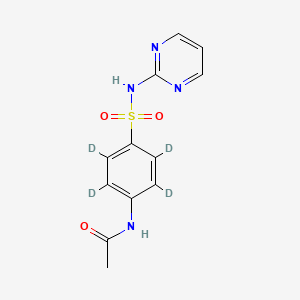
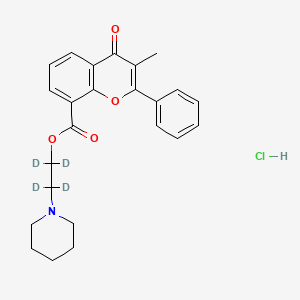
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
